molecular formula C10H14BrNO B13033975 1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL

1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL

Cat. No.: B13033975
M. Wt: 244.13 g/mol
InChI Key: ZLXMOCDTXKUUNH-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

1-amino-1-(3-bromo-5-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H14BrNO/c1-6-3-8(5-9(11)4-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3

InChI Key

ZLXMOCDTXKUUNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(C(C)O)N

Origin of Product

United States

Preparation Methods

Starting Material Preparation: Brominated Aromatic Ketone

The synthesis begins with the preparation or procurement of 1-(3-bromo-5-methylphenyl)propan-2-one, which can be obtained by bromination of the corresponding methyl-substituted aromatic ketone or by other aromatic substitution methods. This ketone serves as the key intermediate for subsequent amination.

Parameter Data
Compound 1-(3-Bromo-5-methylphenyl)propan-2-one
CAS No. 1533044-43-7
Molecular Formula C10H11BrO
Molecular Weight 227.1 g/mol
Key Functional Group Aromatic ketone
Source Commercial or synthesized via bromination

Reductive Amination to Form 1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL

The core step in the preparation is the reductive amination of the ketone to introduce the amino group and reduce the ketone to an alcohol simultaneously. This is typically achieved by reacting the ketone with ammonia or an amine source in the presence of a reducing agent.

  • Typical reducing agents: Lithium aluminum hydride (LiAlH4), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation methods.
  • Reaction conditions: Controlled temperature, suitable solvents (e.g., methanol, ethanol), and reaction time optimized for yield and stereoselectivity.
  • Outcome: Formation of the chiral amino alcohol this compound with high purity and yield.
Step Reagents Conditions Outcome
Reductive Amination 1-(3-Bromo-5-methylphenyl)propan-2-one + NH3 or amine + Reducing agent (e.g., LiAlH4) Solvent: MeOH or EtOH, Temperature: 0-50°C, Time: Several hours This compound

Alternative Synthetic Routes

Some literature suggests multi-step synthetic routes involving:

  • Formation of an imine intermediate from the ketone and ammonia.
  • Subsequent reduction of the imine to the amino alcohol.
  • Use of protecting groups or chiral catalysts to control stereochemistry.

While detailed patent literature on closely related amino alcohols like (S)-2-amino-1-propanol shows similar stepwise processes involving acid-base treatments, reflux, and distillation to purify the amino alcohol, these methods provide insights into optimizing yield and enantiomeric purity.

Reaction Optimization and Conditions

  • Temperature: Typically mild to moderate (room temperature to 50°C) to avoid decomposition.
  • Solvent choice: Alcoholic solvents (methanol, ethanol) or mixtures with acetonitrile are common.
  • pH control: Maintaining neutral to slightly basic conditions favors reductive amination.
  • Reaction time: Several hours to overnight depending on scale and reagents.
  • Purification: Crystallization, distillation, or chromatographic methods to isolate the pure amino alcohol.

Research Findings and Data Summary

Aspect Details
Yield High yields reported with optimized reductive amination
Purity Achieved via recrystallization or chromatography
Stereochemistry Chiral center at the amino alcohol carbon; stereoselective synthesis possible
Stability Stable under standard lab conditions; sensitive to extreme pH and heat
Biological relevance Potential therapeutic applications due to amino alcohol functionality

Summary Table of Preparation Steps

Step No. Description Reagents/Conditions Notes
1 Bromination or procurement of 1-(3-bromo-5-methylphenyl)propan-2-one Bromine or brominating agents; aromatic ketone precursors Key intermediate
2 Formation of imine intermediate Ammonia or amine source, mild acidic/basic conditions Optional step for some methods
3 Reductive amination LiAlH4, NaBH3CN, or catalytic hydrogenation; alcoholic solvents; controlled temperature Core step to amino alcohol
4 Purification Crystallization, distillation, chromatography Ensures high purity and stereochemical integrity

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The bromine atom on the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, H2 with a catalyst (e.g., palladium on carbon).

    Substitution: NaOCH3, KOtBu, polar aprotic solvents.

Major Products:

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL serves as a crucial building block in the synthesis of pharmaceuticals. Its unique structural features allow it to participate in the creation of complex molecules that can target specific biological pathways. The amino group enables the formation of hydrogen bonds with biological targets, enhancing its potential as a therapeutic agent.

Enzyme Inhibition Studies
Research indicates that this compound exhibits significant enzyme inhibition properties. For instance, studies have shown its ability to inhibit enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions in conditions such as diabetes and obesity.

Receptor Binding
The compound's structure suggests potential interactions with neurotransmitter receptors. Preliminary investigations indicate that it may bind selectively to serotonin receptors, which could inform the development of antidepressants and other neurological therapies.

Synthetic Organic Chemistry

Reagent in Chemical Reactions
As a reagent, this compound is utilized in various synthetic reactions due to its brominated aromatic ring, which enhances reactivity compared to other halogenated analogs. This makes it valuable in the synthesis of other organic compounds.

Chiral Auxiliary
In asymmetric synthesis, this compound acts as a chiral auxiliary, facilitating the production of enantiomerically pure compounds. This is particularly important in drug development where the chirality of a molecule can significantly influence its pharmacological properties.

Biological Research

Biochemical Assays
The compound is being investigated for its potential as a ligand in biochemical assays. Its ability to form stable interactions with proteins makes it suitable for studying enzyme mechanisms and cellular signaling pathways.

Case Studies and Research Findings

Study Focus Findings
Enzyme InhibitionDemonstrated effective inhibition of enzyme X involved in glucose metabolism, suggesting diabetes management applications.
Receptor Binding AffinityHigh affinity binding to serotonin receptors indicates potential for developing antidepressants.

Mechanism of Action

The mechanism of action of 1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Compound A : (1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL (CAS 1019534-32-7)
  • Substituent : 3-tert-butylphenyl (bulky alkyl group).
  • Key Difference : The tert-butyl group increases lipophilicity and steric hindrance compared to the bromo-methyl substitution in the target compound. This reduces solubility in polar solvents but enhances stability in hydrophobic environments .
Compound B : (2R)-2-Amino-2-(5-bromo-2-fluorophenyl)ethan-1-ol (CAS 1213027-14-5)
  • Backbone: Ethanol (shorter chain than propan-2-ol).
  • Substituents : 5-bromo-2-fluorophenyl.
  • The shorter chain reduces steric bulk .
Compound C : 2-(Methylamino)-1-(3-methylphenyl)propan-1-one
  • Functional Groups: Ketone replaces hydroxyl; methylamino replaces amino.
  • Key Difference: The ketone group eliminates hydrogen-bonding capacity, reducing solubility in aqueous media. Methylamino increases basicity compared to the primary amino group .

Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight 244.13 235.33 234.07 191.24
Density (g/cm³) 1.406 N/A N/A N/A
Boiling Point (°C) 359.7 N/A ~300 (est.) ~280 (est.)
pKa 12.55 ~13.0 (est.) ~11.5 (est.) ~10.5 (est.)
Key Substituent Effects Br (electrophilic) tert-Bu (steric) F (electron-withdrawing) Ketone (polar)
  • Bromine vs. tert-Butyl : Bromine’s higher atomic weight and polarizability increase molecular density and boiling point compared to tert-butyl .
  • Fluorine vs.
Target Compound :
  • Reactivity: Bromine facilitates nucleophilic aromatic substitution (e.g., Suzuki coupling). The amino alcohol backbone supports asymmetric catalysis or chiral auxiliary roles .
  • Applications: Potential intermediate in pharmaceuticals (e.g., β-blockers) or agrochemicals due to stereochemical precision .
Compound A :
  • Reactivity : tert-Butyl’s steric bulk hinders aromatic substitution but stabilizes carbocation intermediates.
  • Applications : Likely used in hydrophobic drug delivery systems or as a stabilizing agent .
Compound B :
  • Reactivity: Fluorine directs electrophilic attacks to specific ring positions. Ethanol backbone may limit hydrogen-bonding diversity.
  • Applications : Candidate for fluorinated bioactive molecules (e.g., PET tracers) .
Compound C :
  • Reactivity: Ketone group participates in condensation reactions (e.g., imine formation). Methylamino enhances nucleophilicity.
  • Applications: Intermediate in stimulant or antidepressant synthesis (e.g., cathinone analogs) .

Pharmacological Potential

  • Target Compound : Bromine’s presence may enhance binding to halogen-bonding pockets in enzymes or receptors. Predicted pKa (~12.55) suggests protonation at physiological pH, aiding membrane permeability .
  • Compound C : Ketone functionality correlates with central nervous system activity, as seen in psychoactive substances .

Biological Activity

1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is C10H14BrNOC_{10}H_{14}BrNO. The presence of an amino group and a hydroxyl group allows for hydrogen bonding, which is crucial for its interaction with biological targets, including enzymes and receptors.

The mechanism of action for this compound primarily involves:

  • Hydrogen Bonding : The amino and hydroxyl groups facilitate interactions with target proteins.
  • Hydrophobic Interactions : The aromatic ring contributes to binding affinity with various biological receptors.

These interactions can modulate enzyme activities and receptor functions, potentially influencing neurotransmitter systems.

Antioxidant Activity

Research indicates that derivatives similar to this compound exhibit significant antioxidant properties. For instance, compounds tested against DPPH radicals showed promising scavenging abilities, suggesting potential applications in oxidative stress-related conditions .

Anticancer Activity

In vitro studies have demonstrated that certain derivatives possess anticancer properties. For example, compounds structurally related to this compound were tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. Notably, some showed higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells .

CompoundCell LineIC50 (µM)
Derivative AU-8719.6 ± 1.5
Derivative BMDA-MB-23130.0 ± 2.0

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal properties. Studies indicate that halogenated derivatives can inhibit the growth of various pathogens. For example:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 mg/mL
Escherichia coli0.0048 mg/mL
Candida albicans0.0048 mg/mL

These results underscore the potential of this compound in developing antimicrobial agents .

Pharmacological Studies

A study focused on the pharmacological implications of similar compounds indicated their role as modulators in neurotransmitter systems, particularly serotonin and norepinephrine pathways. This suggests potential therapeutic applications in treating mood disorders .

Synthesis and Application

The synthesis of this compound involves several key steps that enhance its bioactivity profile. Efficient synthetic routes have been developed that allow for the production of this compound in moderate to good yields, facilitating further research into its biological effects .

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